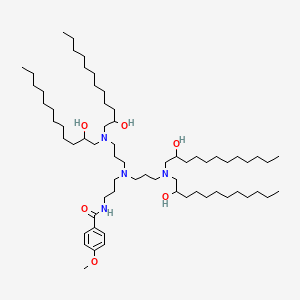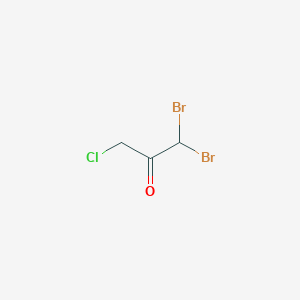
CID 87141087
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 87141087 is known as diethylaluminium chloride. It is an organoaluminium compound that is often used in organic synthesis and industrial applications. This compound is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air.
Méthodes De Préparation
Diethylaluminium chloride can be synthesized through several methods:
Reduction of Ethylaluminium Sesquichloride: This method involves the reduction of ethylaluminium sesquichloride with sodium. The reaction is as follows[ 2 \text{(C}_2\text{H}_5\text{)}_3\text{Al}_2\text{Cl}_3 + 3 \text{Na} \rightarrow 3 \text{(C}_2\text{H}_5\text{)}_2\text{AlCl} + \text{Al} + 3 \text{NaCl} ]
Reaction with Hydrochloric Acid: Diethylaluminium chloride can also be obtained by reacting triethylaluminium with hydrochloric acid[ \text{(C}_2\text{H}_5\text{)}_3\text{Al} + \text{HCl} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{AlCl} + \text{C}_2\text{H}_6 ]
Reproportionation Reactions: Another method involves reproportionation reactions where triethylaluminium reacts with aluminium chloride[ 2 \text{(C}_2\text{H}_5\text{)}_3\text{Al} + \text{AlCl}_3 \rightarrow 3 \text{(C}_2\text{H}_5\text{)}_2\text{AlCl} ]
Analyse Des Réactions Chimiques
Diethylaluminium chloride undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form aluminium oxide and ethane.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: Diethylaluminium chloride can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Polymerization: It is used as a co-catalyst in Ziegler-Natta polymerization reactions for the production of polyolefins.
Common reagents used in these reactions include hydrochloric acid, sodium, and various organic substrates. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diethylaluminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid in organic synthesis, facilitating various reactions such as Friedel-Crafts alkylation and acylation.
Biology: It is used in the synthesis of biologically active compounds and intermediates.
Medicine: It is involved in the production of pharmaceuticals and drug intermediates.
Industry: Diethylaluminium chloride is a key component in the production of polyolefins through Ziegler-Natta catalysis, which is essential for the manufacture of plastics.
Mécanisme D'action
Diethylaluminium chloride exerts its effects primarily through its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In Ziegler-Natta polymerization, it activates the transition metal catalyst, allowing the polymerization of alkenes to form polyolefins.
Comparaison Avec Des Composés Similaires
Diethylaluminium chloride can be compared with other organoaluminium compounds such as triethylaluminium and dimethylaluminium chloride. While all these compounds are used in organic synthesis and polymerization reactions, diethylaluminium chloride is unique due to its specific reactivity and stability. Similar compounds include:
Triethylaluminium: Used in similar applications but has different reactivity and handling requirements.
Dimethylaluminium Chloride: Another organoaluminium compound with distinct properties and uses.
Diethylaluminium chloride stands out due to its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Propriétés
Formule moléculaire |
C2H6AlO3P+ |
|---|---|
Poids moléculaire |
136.02 g/mol |
InChI |
InChI=1S/C2H5O3P.Al/c1-2-5-6(3)4;/h2H2,1H3;/p+1 |
Clé InChI |
ABRULSGLSZMQJQ-UHFFFAOYSA-O |
SMILES canonique |
CCO[P+](=O)O.[Al] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)


![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)




![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

